Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate
CAS No.: 1187056-38-7
Cat. No.: VC3302623
Molecular Formula: C12H9F2NO2S
Molecular Weight: 269.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187056-38-7 |
|---|---|
| Molecular Formula | C12H9F2NO2S |
| Molecular Weight | 269.27 g/mol |
| IUPAC Name | ethyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H9F2NO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3 |
| Standard InChI Key | DDPCNNSTYGJTTL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F |
Introduction
Chemical Structure and Properties
Molecular Identity
Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate features a thiazole heterocyclic core with a 2,6-difluorophenyl substituent at the 2-position and an ethyl carboxylate group at the 4-position. The molecular formula of this compound is C₁₂H₉F₂NO₂S, with a calculated molecular weight of approximately 269.27 g/mol.
Structural Features
The compound incorporates several key structural elements:
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A five-membered thiazole ring containing sulfur and nitrogen atoms
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Two fluorine atoms at the 2 and 6 positions of the phenyl ring, creating a symmetrical substitution pattern
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An ethyl ester moiety linked to the thiazole ring at the 4-position
Physical and Chemical Properties
Based on structural analysis, Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate likely possesses these properties:
| Property | Predicted Value/Characteristic |
|---|---|
| Physical Appearance | White to off-white crystalline solid |
| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, methanol, DMSO, chloroform) |
| Melting Point | Approximately 85-95°C (estimated) |
| LogP | ~2.8-3.2 (indicating moderate lipophilicity) |
| pKa | ~3.5-4.5 for the carboxyl group after hydrolysis |
| UV Absorption | Maximum absorption likely around 250-270 nm |
Electronic Properties
The 2,6-difluorophenyl substituent creates distinct electronic effects:
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The fluorine atoms exert strong electron-withdrawing effects through both inductive and resonance mechanisms
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This substitution pattern causes reduced electron density in the phenyl ring
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The ortho-positioned fluorine atoms likely create steric constraints that affect the rotational freedom between the phenyl and thiazole rings
Synthetic Methodology
General Synthetic Approaches
Several potential routes exist for synthesizing Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate:
Hantzsch Thiazole Synthesis
The most common approach would likely involve a modified Hantzsch thiazole synthesis, which proceeds through:
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Reaction of 2,6-difluorobenzthioamide with ethyl bromopyruvate
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Cyclization to form the thiazole ring
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Dehydration to yield the final product
Gabriel Synthesis Variation
An alternative route might employ:
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Preparation of an α-haloketone intermediate
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Reaction with thiourea to form a thiazole intermediate
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Introduction of the 2,6-difluorophenyl group via coupling reactions
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Esterification to incorporate the ethyl carboxylate functionality
Reaction Conditions
Optimal reaction conditions would likely include:
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Temperature range: 60-80°C
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Solvent systems: Ethanol, tetrahydrofuran, or dimethylformamide
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Catalysts: Lewis acids or bases depending on the specific step
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Reaction time: 4-12 hours for key transformations
Purification Techniques
Purification of the final compound would typically involve:
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Column chromatography (silica gel) using hexane/ethyl acetate gradient systems
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Recrystallization from appropriate solvent combinations (ethanol/water)
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High-performance liquid chromatography for analytical-grade purity
Chemical Reactivity
Functional Group Transformations
Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate can undergo several chemical transformations:
Ester Hydrolysis
The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:
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Basic conditions: NaOH or KOH in aqueous methanol/ethanol
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Acidic conditions: Aqueous HCl or H₂SO₄ with heating
Nucleophilic Substitution
The thiazole ring, being electron-deficient, is susceptible to nucleophilic attack:
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Potential regioselectivity at C-5 position
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Enhanced by the electron-withdrawing effects of the 2,6-difluorophenyl substituent
Reduction Reactions
The ester functionality can be reduced:
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Lithium aluminum hydride reduces to primary alcohol
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Sodium borohydride shows selectivity for partial reduction
Stability Considerations
The compound likely exhibits:
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High stability under neutral conditions
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Moderate sensitivity to strong acids or bases due to potential hydrolysis
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Resistance to oxidation under normal atmospheric conditions
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Potential photosensitivity due to aromatic and heterocyclic components
Biological Activity and Applications
Antimicrobial Activity
Fluorinated thiazole derivatives often demonstrate antimicrobial properties. The 2,6-difluoro substitution pattern may confer:
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Enhanced membrane permeability
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Improved target binding affinity
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Resistance to metabolic degradation
Anticancer Properties
Fluorinated thiazole compounds have shown promise in cancer research through:
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Inhibition of cancer cell proliferation
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Modulation of apoptotic pathways
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Potential targeting of specific cancer-related enzymes
Structure-Activity Relationships
The specific positioning of fluorine atoms at 2,6-positions likely influences biological activity:
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Creates a symmetrical electronic distribution
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Potentially enhances binding to target proteins
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May alter metabolism compared to other substitution patterns
Comparative Analysis
Structural Analogues Comparison
Table 1: Comparison of Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate with Structural Analogues
| Compound | Key Structural Differences | Expected Effect on Properties |
|---|---|---|
| Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | Fluorine at para instead of ortho position | Different electronic distribution; altered dihedral angle between rings |
| 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid | Lacks ethyl ester group | Increased polarity; different solubility profile; potential for salt formation |
| Ethyl 2-phenylthiazole-4-carboxylate | No fluorine substituents | Reduced lipophilicity; different electronic properties; altered biological activity |
| Ethyl 2-(2,6-dichlorophenyl)thiazole-4-carboxylate | Chlorine vs. fluorine substitution | Increased molecular weight; different bond lengths; altered lipophilicity |
Electronic Effects
The 2,6-difluoro substitution pattern creates distinct electronic effects compared to other patterns:
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Symmetrical electron withdrawal from both ortho positions
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Potential restriction of rotation between thiazole and phenyl rings
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Different field and resonance effects compared to meta or para substitutions
Metabolic Considerations
Fluorine substitution typically impacts metabolic stability:
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Protection against oxidative metabolism at substituted positions
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Altered recognition by metabolizing enzymes
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Potential for different pharmacokinetic profiles compared to non-fluorinated analogues
Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy
Expected ¹H NMR features would include:
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Thiazole H-5: singlet at approximately δ 8.0-8.2 ppm
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Aromatic protons of the 2,6-difluorophenyl group: multiplet around δ 7.3-7.5 ppm
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Ethyl CH₂: quartet at approximately δ 4.3-4.4 ppm
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Ethyl CH₃: triplet at approximately δ 1.3-1.4 ppm
¹³C NMR would likely show:
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Thiazole C-2: around δ 160-165 ppm
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C-F carbons: doublets with large coupling constants (approximately 240-250 Hz)
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Carbonyl carbon: approximately δ 160-165 ppm
Infrared Spectroscopy
Characteristic IR absorption bands would include:
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C=O stretching: 1700-1730 cm⁻¹
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C-F stretching: 1000-1100 cm⁻¹
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Thiazole ring vibrations: 1400-1500 cm⁻¹
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C-O stretching: 1200-1250 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis would show:
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Molecular ion peak at m/z 269 (M⁺)
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Fragment ions corresponding to loss of ethoxy group (m/z 224)
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Thiazole ring fragmentation patterns
Chromatographic Analysis
High-performance liquid chromatography (HPLC) analysis:
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Reversed-phase C18 column
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Mobile phase: acetonitrile/water gradient
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UV detection at approximately 254-260 nm
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Retention time dependent on specific conditions
Structure-Property Relationships
Electronic Distribution
The 2,6-difluoro substitution pattern creates:
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Symmetrical electron density withdrawal from the phenyl ring
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Altered π-electron distribution in the conjugated system
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Specific dipole moment orientation
Conformational Analysis
The compound likely adopts specific conformations due to:
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Steric effects of ortho fluorine atoms
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Potential rotational barriers between the thiazole and phenyl rings
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Electronic repulsions minimizing energy
Hydrophobic and Hydrophilic Interactions
The balance of hydrophobic and hydrophilic regions:
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Fluorinated phenyl ring: contributes hydrophobicity
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Thiazole nitrogen and sulfur: potential hydrogen bond acceptors
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Carboxyl functionality: polar character and hydrogen bonding capability
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